molecular formula C13H19BN2O2 B14094543 (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14094543
M. Wt: 246.12 g/mol
InChI Key: NCYCZHDKFWOZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclopropyl and piperidinyl groups.

Preparation Methods

The synthesis of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:

    Hydroboration: This is the most common route to organoborane reagents.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyridines and other heterocyclic compounds .

Properties

Molecular Formula

C13H19BN2O2

Molecular Weight

246.12 g/mol

IUPAC Name

(2-cyclopropyl-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C13H19BN2O2/c17-14(18)11-7-12(9-1-2-9)16-13(8-11)10-3-5-15-6-4-10/h7-10,15,17-18H,1-6H2

InChI Key

NCYCZHDKFWOZLK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)C3CC3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.